molecular formula C9H15N3S B1341550 5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine CAS No. 17899-51-3

5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine

Cat. No. B1341550
CAS RN: 17899-51-3
M. Wt: 197.3 g/mol
InChI Key: BXIPZMYZBYKUBQ-UHFFFAOYSA-N
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Description

“5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine” is a chemical compound . It is used as a reagent for the synthesis of N-(2-acylaminoaryl or 2-acylamino heterocyclic methyl) thiazole-2-carboxamides derivatives as antithrombotic drugs . It can also be used as a reagent for the synthesis of diamide derivatives (FXa inhibitors) .


Synthesis Analysis

The synthesis of thiazolopyrimidine derivatives has been achieved via multicomponent reactions . For instance, 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles reacted with bromomalono-nitrile to give 3,7-diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile . The reactions were established using both conventional methods and microwave-assisted irradiation .

Scientific Research Applications

Heterocyclic Synthesis

  • The chemistry of dithiazoles, closely related to thiazolo[5,4-c]-pyridines, has been investigated for creating new heterocycles, demonstrating its importance in synthetic organic chemistry (Christoforou, Koutentis, & Michaelidou, 2006).

Antifungal Agents

Antiproliferative Activity

  • Thiazolo[5,4-d]-pyridine derivatives have been used to synthesize copper(II) complexes that exhibit antiproliferative activity against various cancer cell lines (Choroba et al., 2019).

DNA Binding Studies

  • Isopropyl-thiazole, a component of the thiazolo[5,4-c]-pyridine structure, has been used in studies to understand DNA minor groove binding (Anthony et al., 2004).

Transforming Growth Factor-beta Inhibition

  • Certain 5-(pyridin-2-yl)thiazoles, related to thiazolo[5,4-c]-pyridines, have shown inhibition of transforming growth factor-beta, a potential target for cancer therapy (Kim, Choi, An, & Lee, 2008).

Spectroelectrochemical Properties

  • Studies have explored the electronic and spectral properties of thiazolo[5,4-d]thiazole derivatives, which are structurally similar to thiazolo[5,4-c]-pyridines, revealing their potential in electronic applications (Hua et al., 2017).

Schiff Bases for Anticonvulsants

  • Schiff bases derived from thiazolo[5,4-b]pyridin-2-ylamine, a related structure, have been synthesized and evaluated for anticonvulsant activity (Shukla et al., 2016).

Antimicrobial Activities

  • Pyrazolo[3,4-d]pyrimidines and thiazolo[4,5-d]pyrimidines, structurally related to thiazolo[5,4-c]-pyridines, have been synthesized and evaluated for antimicrobial activities, highlighting the compound's potential in this field (Akbari et al., 2008).

Anticancer Agents

  • Novel pyridine-thiazole hybrid molecules, structurally related to thiazolo[5,4-c]-pyridines, have shown promising results as potential anticancer agents (Ivasechko et al., 2022).

Mechanism of Action

Target of Action

It is suggested that this compound may be used in the synthesis of derivatives that act as antithrombotic drugs . These drugs typically target coagulation factors, such as Factor Xa, to prevent blood clot formation .

Mode of Action

Given its potential use in the synthesis of factor xa inhibitors , it can be inferred that the compound or its derivatives may interact with Factor Xa, inhibiting its function and thus preventing the formation of blood clots.

properties

IUPAC Name

5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-6(2)12-4-3-7-8(5-12)13-9(10)11-7/h6H,3-5H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIPZMYZBYKUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine

CAS RN

17899-51-3
Record name 5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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